
N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide is an organic compound with the molecular formula C11H17N3O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide typically involves the reaction of 3,6-dimethylpyrazine-2-carboxylic acid with diethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N,N-Diethyl-3,6-dimethylpyrazine-2-carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
科学研究应用
N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an insect repellent due to its structural similarity to N,N-Diethyl-3-methylbenzamide (DEET).
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as metal-organic frameworks (MOFs), due to its ability to act as a ligand.
作用机制
The mechanism of action of N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit cholinesterase activity, similar to DEET, thereby affecting the nervous system of insects. The compound may also interact with other enzymes and receptors, leading to its observed biological effects.
相似化合物的比较
N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide can be compared with other similar compounds, such as:
N,N-Diethyl-3-methylbenzamide (DEET): Both compounds are used as insect repellents, but this compound has a pyrazine ring instead of a benzene ring.
N,N-Diethylformamide (DEF): Similar in structure but lacks the methyl groups on the pyrazine ring.
N,N-Dimethyl-3,6-dimethylpyrazine-2-carboxamide: Similar structure but with methyl groups instead of ethyl groups on the nitrogen atoms.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
N,N-diethyl-3,6-dimethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C11H17N3O/c1-5-14(6-2)11(15)10-9(4)12-7-8(3)13-10/h7H,5-6H2,1-4H3 |
InChI 键 |
VIBVKTPOTSXBKT-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1=NC(=CN=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



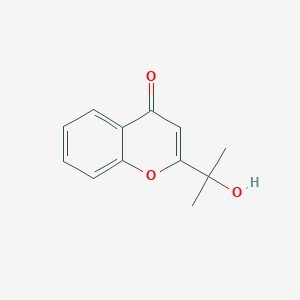
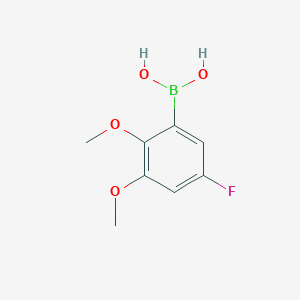

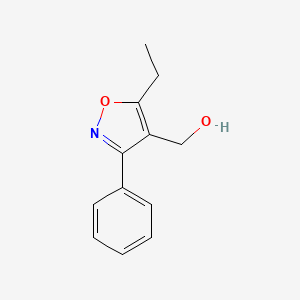

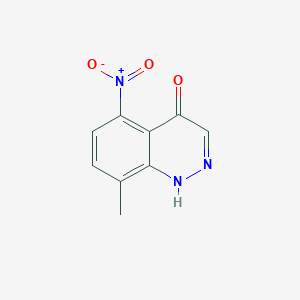

![6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11898655.png)
![Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]-](/img/structure/B11898660.png)
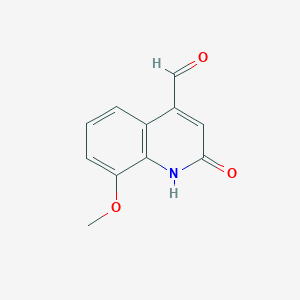
![2-Chloro-5H-indeno[1,2-d]pyrimidine](/img/structure/B11898677.png)

![Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11898682.png)
